DBCO-C6-acid
Overview
Description
DBCO-C6-acid, also known as Dibenzocyclooctyne-C6-acid or ADIBO/DIBAC, is a non-cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs). It contains a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups .
Synthesis Analysis
DBCO-C6-acid is commonly used for copper-free Click Chemistry reactions. Primary or secondary amines can react with DBCO groups in the presence of activators (e.g., EDC, HATU), forming a stable amide bond . It’s also noted that copper (I) protects DBCO from acid-mediated rearrangement during peptide cleavage, enabling direct production of DBCO-containing synthetic peptides .Molecular Structure Analysis
The molecular formula of DBCO-C6-acid is C21H19NO3, and its molecular weight is 333.38 . It contains a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups .Chemical Reactions Analysis
DBCO-C6-acid is a click chemistry reagent. It contains a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups .Physical And Chemical Properties Analysis
DBCO-C6-acid appears as a slightly purple, grey, or yellow to orange solid. It is recommended to be stored at -20°C . The extended 6-carbon atom spacer arm improves its derivatization efficiency and the stability of the yielded conjugates. This spacer arm also improves solubility in organic solvents such as dichloromethane, chloroform, THF, and ethyl acetate .Scientific Research Applications
DBCO-C6-acid is an analog of DBCO-Acid with an extended 6-carbon atom spacer arm . This extended spacer arm improves its derivatization efficiency and the stability of the yielded conjugates . It also improves solubility in organic solvents such as dichloromethane, chloroform, THF, and ethyl acetate . DBCO is commonly used for copper-free Click Chemistry reactions .
Safety And Hazards
Future Directions
DBCO-C6-acid is an analog of DBCO-Acid with an extended 6-carbon atom spacer arm. The extended 6-carbon atom spacer arm improves its derivatization efficiency and the stability of the yielded conjugates. This spacer arm also improves solubility in organic solvents such as dichloromethane, chloroform, THF, and ethyl acetate . It is commonly used for copper-free Click Chemistry reactions .
properties
IUPAC Name |
6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO3/c23-20(11-5-6-12-21(24)25)22-15-18-9-2-1-7-16(18)13-14-17-8-3-4-10-19(17)22/h1-4,7-10H,5-6,11-12,15H2,(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIRLBCOFKPVQLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
DBCO-C6-acid |
Citations
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